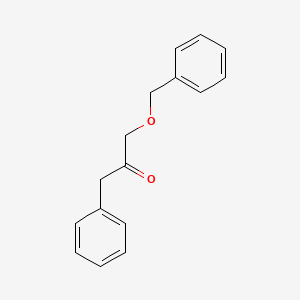![molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9](/img/structure/B12545835.png)
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and phenylmethylamino substituents, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- typically involves the following steps:
Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization to form the quinazolinone core.
Substitution: The phenyl and phenylmethylamino groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
科学的研究の応用
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
類似化合物との比較
Similar Compounds
2-Phenylquinazoline-4(3H)-one: This compound shares the quinazolinone core but lacks the phenylmethylamino substituent.
3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: These derivatives have arylideneamino groups instead of phenylmethylamino groups.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
146849-70-9 |
|---|---|
分子式 |
C21H17N3O |
分子量 |
327.4 g/mol |
IUPAC名 |
2-(benzylamino)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |
InChIキー |
IKDFWTAPDHAOAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



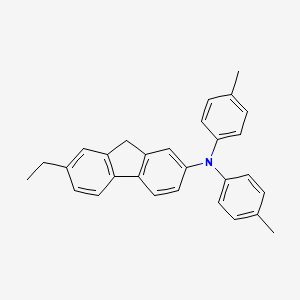
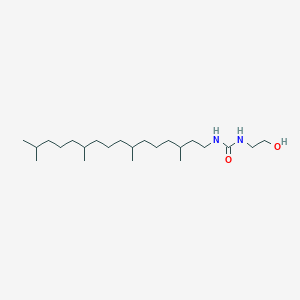
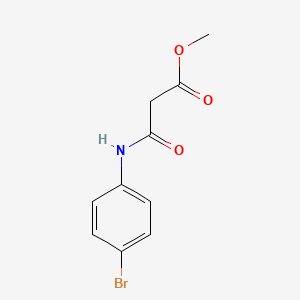
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
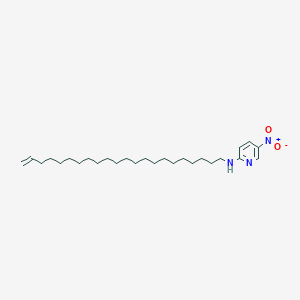
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
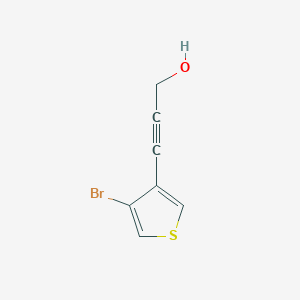

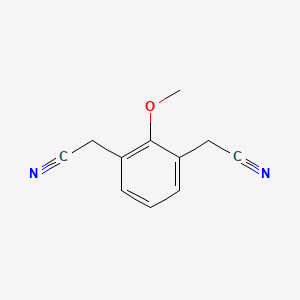
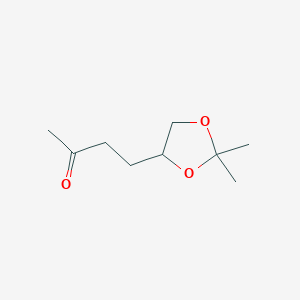
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
